molecular formula C24H24ClN3O2S B2954883 N-(3-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 898452-80-7

N-(3-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2954883
CAS No.: 898452-80-7
M. Wt: 453.99
InChI Key: CVTJILKNYCIQRC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex molecule featuring:

  • A 3-chloro-2-methylphenyl substituent, which introduces steric bulk and electron-withdrawing properties.
  • A tetrahydroisoquinoline moiety, a bicyclic heterocycle known for its role in bioactive molecules, including central nervous system (CNS) agents and kinase inhibitors.
  • A thiophene ring, contributing π-electron density and metabolic stability.
  • An ethanediamide (oxamide) linker, which enhances hydrogen-bonding capacity and conformational rigidity compared to simpler amides.
  • Amidation reactions between activated oxalic acid derivatives and amine precursors.
  • Nucleophilic substitution for introducing the chloro-methylphenyl group, as seen in analogous acetamide syntheses .
  • Heterocyclic coupling strategies for integrating the tetrahydroisoquinoline and thiophene units.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-16-19(25)8-4-9-20(16)27-24(30)23(29)26-14-21(22-10-5-13-31-22)28-12-11-17-6-2-3-7-18(17)15-28/h2-10,13,21H,11-12,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTJILKNYCIQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-2-methylphenylamine, 1,2,3,4-tetrahydroisoquinoline, and thiophene derivatives. Common synthetic routes could involve:

    Amidation Reactions: Formation of the ethanediamide backbone through amidation.

    Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring.

    Cyclization Reactions: Formation of the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the thiophene ring.

    Reduction: Reduction of the chloro group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific receptors or enzymes.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Differences:

Linker Type : The target compound’s ethanediamide linker distinguishes it from simpler acetamides (e.g., alachlor) and phthalimides. This likely enhances its binding affinity in biological systems due to dual hydrogen-bonding sites.

Substituent Effects : The 3-chloro-2-methylphenyl group may confer greater steric hindrance and lipophilicity than the 2,6-diethylphenyl group in alachlor, influencing solubility and bioavailability.

Solubility and Stability:

  • Thiophene vs. Benzene : Thiophene’s lower aromaticity may enhance metabolic stability compared to benzene-containing analogues like 3-chloro-N-phenyl-phthalimide .

Bioactivity Insights:

  • Chloro-Methylphenyl Group : Similar substituents in pesticide chemicals (e.g., alachlor ) imply possible herbicidal or fungicidal activity, though the target compound’s complex structure may expand its utility to pharmaceutical domains.

Research Findings and Gaps

  • Synthetic Challenges: The integration of multiple heterocycles (tetrahydroisoquinoline, thiophene) requires advanced coupling techniques, such as those described for quinoxaline derivatives .
  • Crystallographic Data: Structural analysis of similar compounds (e.g., 3-chloro-N-phenyl-phthalimide ) often relies on X-ray crystallography, with software like SHELX aiding in refinement. No crystallographic data for the target compound is available in the evidence.
  • Biological Screening : While acetamide derivatives in exhibit antimicrobial activity, the target compound’s bioactivity remains speculative without direct studies.

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • The compound is characterized by a complex structure that includes a chloro-substituted aromatic ring, a tetrahydroisoquinoline moiety, and a thiophene ring. Such structural features often confer significant biological activity due to their ability to interact with various biological targets.
  • Receptor Interaction:
    • Compounds with similar structures often act as ligands for various receptors, including neurotransmitter receptors (e.g., dopamine, serotonin). The tetrahydroisoquinoline structure is particularly noted for its activity at dopamine receptors, which are crucial in the modulation of mood and behavior.
  • Enzyme Inhibition:
    • Many derivatives of aromatic amines have been studied for their potential as enzyme inhibitors. This compound may exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially impacting drug metabolism or physiological processes.
  • Antimicrobial Activity:
    • Compounds containing thiophene rings have shown antimicrobial properties. The presence of the thiophene moiety in this compound suggests potential activity against bacterial or fungal pathogens.

Case Studies

  • Dopamine Receptor Modulation:
    • Research has indicated that tetrahydroisoquinoline derivatives can modulate dopamine receptor activity, which may have implications for treating neurodegenerative diseases or psychiatric disorders.
  • Anticancer Properties:
    • Some studies have reported that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Studies:
    • Investigations into the antimicrobial properties of thiophene-containing compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties.

Data Table

Activity Type Potential Effect Reference
Dopamine Receptor ModulationNeuroprotective effects[Research Study 1]
Enzyme InhibitionMetabolic pathway disruption[Research Study 2]
AntimicrobialEfficacy against bacterial strains[Research Study 3]
CytotoxicityInhibition of cancer cell proliferation[Research Study 4]

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